1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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Overview
Description
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes or receptors. This binding can inhibit or activate the target proteins, leading to alterations in their normal function. For instance, if the target is a kinase, the compound may inhibit its activity, thereby preventing the phosphorylation of downstream substrates .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and signal transduction. By modulating the activity of key proteins within these pathways, the compound can induce cell cycle arrest, promote apoptosis, or alter cellular responses to external signals. These changes can have downstream effects such as reduced cell proliferation or increased cell death .
Pharmacokinetics
The pharmacokinetics of N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .
Preparation Methods
The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of appropriate hydrazine derivatives with thiocyanates or other sulfur-containing reagents. One common method involves the reaction of 3-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the thiadiazole ring, followed by the reaction with 4-methylphenyl isocyanate to form the final urea derivative .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific desired characteristics.
Comparison with Similar Compounds
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-5-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-Thiadiazole-2-thiol: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-5-7-13(8-6-10)18-15(22)19-16-21-20-14(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTFZKOIMVDCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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